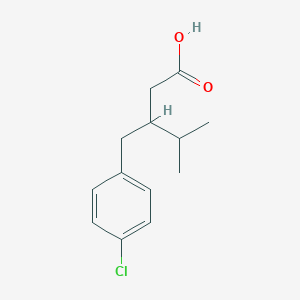

3-(4-Chlorobenzyl)-4-methylpentanoic acid

Description

Contextualization of Substituted Carboxylic Acids in Contemporary Chemical Research

Substituted carboxylic acids, particularly derivatives of pentanoic acid, are significant subjects of inquiry in modern chemical and biomedical research. Their structural versatility makes them valuable as building blocks in synthetic organic chemistry for the creation of more complex molecules. evitachem.com

Researchers have investigated various substituted pentanoic acids for their potential biological activities. ontosight.ai Studies have highlighted the role of phenyl/naphthylacetyl pentanoic acid derivatives as potential anticancer agents, showing cytotoxicity against leukemia cell lines. tandfonline.comnih.govresearchgate.net The complex structures of these compounds allow them to interact with biological targets such as enzymes and receptors, leading to potential therapeutic applications. ontosight.aiontosight.ai This area of research is active, with ongoing efforts to synthesize and evaluate new derivatives for various biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ainih.gov

Nomenclatural and Isomeric Considerations for 3-(4-Chlorobenzyl)-4-methylpentanoic Acid

The precise identification and differentiation of a chemical compound rely on a systematic understanding of its name and isomeric forms. For this compound, this involves applying established IUPAC naming conventions and analyzing its stereochemical properties.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a unique structure. For carboxylic acids, the nomenclature is based on identifying the longest carbon chain containing the carboxyl group (-COOH). khanacademy.orgembibe.com

The name "this compound" is deconstructed as follows:

Pentanoic acid : This is the parent chain, indicating a five-carbon carboxylic acid. The carbon of the carboxyl group is always designated as position #1. libretexts.orgyoutube.com

4-methyl : This indicates a methyl group (CH₃) is attached to the fourth carbon of the pentanoic acid chain.

3-(4-Chlorobenzyl) : This denotes a more complex substituent attached to the third carbon of the parent chain.

Benzyl (B1604629) : A phenyl group (C₆H₅) attached to a CH₂ group.

4-Chloro : A chlorine atom is attached to the fourth carbon of the phenyl ring of the benzyl group.

The numbering and alphabetical ordering of substituents are crucial for constructing the correct IUPAC name.

| Component | Description |

|---|---|

| Pentanoic acid | The parent structure is a five-carbon carboxylic acid. |

| 3- | Indicates the position of the chlorobenzyl substituent on the parent chain. |

| 4- | Indicates the position of the methyl substituent on the parent chain. |

| (4-Chlorobenzyl) | A benzyl group substituted with a chlorine atom at the 4-position of its phenyl ring. |

| methyl | A single carbon substituent (CH₃). |

Stereochemistry is a critical aspect of molecular characterization, as different spatial arrangements of atoms can lead to molecules with distinct properties. The structure of this compound contains a chiral center at the third carbon atom (C3). A chiral center is a carbon atom bonded to four different groups.

The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-(4-Chlorobenzyl)-4-methylpentanoic acid and (S)-3-(4-Chlorobenzyl)-4-methylpentanoic acid, according to the Cahn-Ingold-Prelog priority rules. When synthesized without chiral control, the result is typically a racemic mixture, which contains equal amounts of both enantiomers. The separation and characterization of individual enantiomers often require specialized techniques like chiral chromatography. intertek.com

Determining the precise molecular structure of a compound like this compound is a fundamental process in organic chemistry. numberanalytics.com This is achieved through a combination of modern spectroscopic and spectrometric methods. mit.edu

Key techniques for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is one of the most powerful tools for determining the structure of organic compounds. jchps.comjchps.com ¹H NMR provides information about the different types of protons and their environments in the molecule, while ¹³C NMR identifies the different carbon atoms. Advanced 2D NMR techniques can further establish the connectivity between atoms. numberanalytics.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its elemental composition. intertek.comjchps.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.commit.edu For this compound, characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as C-H bonds of the alkyl and aromatic parts, would be expected.

Elemental Analysis : This technique determines the percentage composition of elements (like carbon, hydrogen, and oxygen) in a compound, which is used to confirm the empirical and molecular formula. intertek.com

By integrating the data from these various analytical methods, chemists can confidently confirm the structural identity of a synthesized compound. intertek.com

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Provides details on the carbon-hydrogen framework and connectivity of atoms. jchps.com |

| Mass Spectrometry (MS) | Determines molecular weight, molecular formula, and structural fragments. jchps.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -COOH, C=O). mit.edu |

| Elemental Analysis | Confirms the elemental composition and empirical formula. intertek.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H17ClO2 |

|---|---|

Molecular Weight |

240.72 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H17ClO2/c1-9(2)11(8-13(15)16)7-10-3-5-12(14)6-4-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

PVJLYQLBKYRVKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)Cl)CC(=O)O |

Origin of Product |

United States |

Biological Activity and Mechanistic Investigations of 3 4 Chlorobenzyl 4 Methylpentanoic Acid Derivatives in Vitro Studies

Structure-Activity Relationship (SAR) Studies of Substituted Pentanoic Acids

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pentanoic acid derivatives, these studies involve systematically modifying different parts of the molecule—such as the pentanoic acid backbone, the benzyl (B1604629) group, and its substituents—to determine the effect of these changes on potency and selectivity.

Elucidation of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring of benzyl-pentanoic acid derivatives play a critical role in their biological efficacy. The presence of a halogen, such as the chlorine atom at the para- (4th) position of the benzyl group in 3-(4-Chlorobenzyl)-4-methylpentanoic acid, is a key structural feature. Research on other classes of biologically active molecules has shown that the inclusion of a chloro group on a phenyl ring can enhance activity. researchgate.net This enhancement may be attributed to the electron-withdrawing nature of the halogen and its ability to form halogen bonds or increase the compound's hydrophobicity, potentially improving its interaction with hydrophobic pockets within a target enzyme's active site.

SAR studies on various molecular scaffolds have demonstrated that electron-withdrawing groups can positively influence biological activity. researchgate.net For instance, in studies of N-arylcinnamamides, derivatives with chloro-substituents showed potent antibacterial activity. nih.gov While the specific molecular target differs, this principle highlights the importance of the 4-chloro substituent on the benzyl group of the titular compound. The interplay of steric and electronic effects of such substituents is crucial for optimizing the potency and selectivity of these derivatives as enzyme inhibitors.

Role of Stereochemistry in Ligand-Target Recognition and Activity

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule can have a profound impact on its interaction with a target protein. The this compound molecule contains at least two chiral centers (at C3 and C4 of the pentanoic acid chain), meaning it can exist as multiple stereoisomers. The specific spatial arrangement of the 4-chlorobenzyl and isobutyl groups is critical for proper orientation within the binding site of a target enzyme.

Studies on other classes of enzyme inhibitors have consistently shown that one stereoisomer is often significantly more active than its enantiomer or diastereomers. For example, in the development of matrix metalloproteinase inhibitors based on a mercaptopyrrolidine core, the cis stereochemistry was found to be optimal for activity against several MMPs. nih.gov Similarly, a study on a different pentanoic acid derivative identified the (2S) stereoisomer as a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). nih.gov This underscores that the three-dimensional structure is paramount for effective ligand-target recognition, influencing binding affinity and subsequent biological activity. The precise stereochemical configuration of this compound would therefore be a determining factor in its potential inhibitory profile.

Conformational Effects on Biological Activity Profiles

Beyond stereochemistry, the conformational flexibility of a molecule dictates its ability to adopt the optimal shape, or "bioactive conformation," required for binding to a biological target. The pentanoic acid backbone of this compound possesses rotational freedom around its single bonds, allowing the molecule to exist in numerous conformations. The relative orientation of the carboxylic acid group, the 4-chlorobenzyl side chain, and the methyl groups is not fixed.

This conformational freedom allows the molecule to adapt to the specific topology of an enzyme's active site. The carboxylic acid group, for example, may need to be positioned to interact with a specific amino acid residue or a metal cofactor, while the 4-chlorobenzyl group may fit into a hydrophobic sub-pocket of the enzyme. An unusually steep structure-activity relationship is often observed when minor structural changes lead to significant drops in activity, which can sometimes be explained by the new analog being unable to adopt the necessary bioactive conformation due to steric hindrance. drugdesign.org Therefore, the ability of this compound derivatives to adopt a low-energy conformation that complements the target's binding site is a key determinant of their biological activity.

Molecular Target Identification and Engagement

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives of pentanoic acid, a primary area of investigation has been their ability to engage and inhibit enzymes, particularly those involved in pathological processes.

Enzyme Inhibition Studies of Pentanoic Acid Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. researchgate.net The gelatinases, MMP-2 and MMP-9, are particularly implicated in disease processes such as cancer metastasis, where they facilitate tissue remodeling and cell migration. researchgate.netnih.gov Consequently, the inhibition of these enzymes is a significant therapeutic strategy.

Pentanoic acid derivatives have been investigated as potential MMP inhibitors. nih.gov The inhibitory mechanism often involves the carboxylic acid moiety of the inhibitor coordinating with the catalytic zinc ion in the active site of the MMP, disrupting its function. nih.gov The side chains of the inhibitor are designed to interact with specific sub-pockets of the enzyme (known as S-pockets), which confers potency and selectivity.

In vitro studies on a related pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, demonstrated its potential as a lead MMP inhibitor. nih.gov Molecular docking and subsequent enzyme inhibition assays revealed that this compound interacted with both MMP-2 and MMP-9. nih.gov Notably, the enzyme assay showed a 3-fold greater inhibition of MMP-2 compared to MMP-9, indicating a degree of selectivity. nih.gov This selectivity is a critical goal in MMP inhibitor design, as inhibiting multiple MMPs can lead to off-target effects. researchgate.net The structural features of this compound, including its carboxylic acid head and hydrophobic side chains, make it a plausible candidate for similar interactions with the active sites of MMP-2 and MMP-9.

Below is a table summarizing findings from a study on a representative pentanoic acid derivative against MMP-2 and MMP-9, illustrating the type of data generated in such investigations.

| Compound | Target Enzyme | Activity / Finding | Reference |

|---|---|---|---|

| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid | MMP-2 | Identified as a lead and potent inhibitor through molecular modeling and enzyme inhibition studies. | nih.gov |

| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid | MMP-9 | Docking analysis showed interaction, but enzyme assay revealed weaker inhibition compared to MMP-2. | nih.gov |

| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid | MMP-2 vs MMP-9 | Demonstrated 3-fold higher selectivity for MMP-2 over MMP-9 in enzyme inhibition assays. | nih.gov |

Assessment of Histone Deacetylase (HDAC) Inhibition (e.g., HDAC8)

No published data were identified regarding the assessment of this compound as an inhibitor of Histone Deacetylase 8 (HDAC8). The role of HDAC8 in various diseases has made it a target for the development of selective inhibitors, and its activity is typically assessed using fluorimetric assays with specific substrates. plos.orgnih.gov However, the inhibitory potential of this specific pentanoic acid derivative has not been reported.

Interactions with Amino Acid Metabolism Enzymes (e.g., Gamma-Aminobutyric Acid Aminotransferase)

There is no available research describing the interactions between this compound and Gamma-Aminobutyric Acid Aminotransferase (GABA-AT). Studies on other substituted pentanoic acids have shown that such compounds can act as competitive reversible inhibitors of GABA-AT, binding to the active site. nih.gov Nevertheless, no such mechanistic investigations have been published for this compound.

Receptor Binding Modulations (e.g., Cholecystokinin (B1591339) Receptors)

No experimental data from receptor binding assays for this compound with cholecystokinin (CCK) receptors are present in the scientific literature. CCK receptors, particularly the CCK-B receptor subtype, are targets for antagonists in conditions like pancreatic cancer. nih.gov Binding affinity for such receptors is typically determined through competitive binding assays using radiolabeled ligands, but results for this specific compound have not been documented.

Cellular Pathway Modulation (e.g., Apoptosis Induction in Leukemia Cell Lines, Anti-Invasive Activity)

Investigations into the effects of this compound on cellular pathways, such as the induction of apoptosis in leukemia cell lines or anti-invasive activity, have not been reported. The induction of apoptosis is a key mechanism for many anti-cancer agents and is often studied through assays that measure caspase activation and changes in mitochondrial membrane potential. nih.govmdpi.com However, no such studies have been conducted or published for this compound.

Antimicrobial Efficacy (In Vitro Assays)

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations against Resistant Strains

There are no available studies that determine the antibacterial spectrum or Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains, including resistant ones. While various novel compounds, including other acid derivatives, are continuously being evaluated for their potential against multidrug-resistant bacteria, this particular compound has not been featured in such published research. nih.govnih.gov

Antifungal Activity Assessment

No in vitro assays assessing the antifungal activity of this compound have been published. Research into novel antifungal agents often includes determining MIC values against various fungal species, such as those from the Candida genus. nih.gov However, the potential of this compound as an antifungal agent remains unexplored in the available literature.

Computational Chemistry and Advanced Molecular Modeling of 3 4 Chlorobenzyl 4 Methylpentanoic Acid

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental computational technique used to determine the energetically favorable three-dimensional arrangements (conformations) of a molecule. libretexts.org For 3-(4-Chlorobenzyl)-4-methylpentanoic acid, which possesses several rotatable single bonds, this analysis is crucial for understanding its shape and how it interacts with biological targets. The molecule's flexibility arises from rotation around the bonds within the pentanoic acid chain and the bond connecting the chlorobenzyl group to the main chain.

The study of these rotations and their associated energy changes is visualized through a Potential Energy Surface (PES). A PES is a multidimensional map that plots the potential energy of the molecule as a function of its geometric parameters, such as torsion angles. wayne.eduresearchgate.net By mapping the PES, low-energy, stable conformations (energy minima) and high-energy transition states can be identified. youtube.comresearchgate.net For this compound, the most stable conformers are those that minimize steric hindrance between the bulky 4-chlorobenzyl group, the isobutyl group, and the carboxylic acid moiety. libretexts.org Identifying the global energy minimum conformation is particularly important as it often represents the bioactive conformation required for binding to a biological target.

Table 1: Key Torsional Angles for Conformational Analysis

| Bond | Description | Expected Strain |

| C2-C3 | Rotation affects the relative positions of the carboxylic acid and the chlorobenzyl group. | High potential for steric and torsional strain. |

| C3-C(benzyl) | Rotation of the 4-chlorobenzyl group. | Can influence interactions with a target's binding pocket. |

| C4-C5 | Rotation of the terminal methyl groups. | Generally lower steric hindrance compared to bulkier groups. |

This table outlines the principal bonds whose rotation dictates the conformational landscape of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a protein target at the molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for identifying potential drug candidates. cjsc.ac.cnresearchgate.net For this compound, two potential cancer-related targets are Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).

MMP-2 Interaction: MMPs are zinc-dependent endopeptidases. The carboxylic acid group of this compound is hypothesized to act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMP-2. The 4-chlorobenzyl moiety could then occupy a hydrophobic pocket (the S1' pocket), forming favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues.

HDAC8 Interaction: HDAC8 is also a zinc-dependent enzyme. cjsc.ac.cn Similar to its potential interaction with MMP-2, the carboxylate of the pentanoic acid could coordinate with the catalytic zinc ion at the bottom of the HDAC8 active site tunnel. nih.gov The chlorobenzyl group could extend towards the rim of the binding pocket, potentially forming π-π stacking interactions with aromatic residues like Phenylalanine 152 (PHE 152), which is a known interaction for some HDAC8 inhibitors. mdpi.com

Following the prediction of a binding pose, computational methods are used to estimate the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). digitellinc.com Docking programs provide a "docking score," which is a rapid, qualitative estimate of binding affinity. nih.gov Lower scores typically indicate a more favorable binding interaction.

For a more rigorous and quantitative assessment, Molecular Dynamics (MD) simulations are employed. MD simulations model the atomic movements of the protein-ligand complex over time, providing insights into the stability of the docked pose and the dynamics of the interactions. cjsc.ac.cn By analyzing the MD trajectory, binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity by accounting for solvent effects and conformational changes upon binding. nih.gov An accurate prediction of binding affinity is crucial for prioritizing compounds for further experimental testing. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. mdpi.comresearchgate.net For this compound, DFT calculations can elucidate its electronic structure, chemical reactivity, and the nature of its interactions with biological targets.

Key properties derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. dergipark.org.tr For this compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors or sites for coordinating with positive ions like Zn²⁺. Regions of positive potential (blue) would be found around the acidic proton.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative DFT-Calculated Properties

| Property | Description | Predicted Characteristic for the Compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the chlorophenyl ring and carboxyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the chlorobenzyl and carboxyl moieties. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |

This table presents theoretical properties that would be determined for this compound using DFT, providing insight into its electronic behavior.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction models use the molecular structure to forecast these pharmacokinetic properties, reducing the need for costly and time-consuming early-stage experiments. nih.govresearcher.life

For this compound, key ADME parameters are predicted based on its physicochemical properties. These predictions are often benchmarked against established guidelines like Lipinski's Rule of Five. rsc.org

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. dergipark.org.tr The compound's moderate lipophilicity and molecular weight suggest it likely has good oral absorption.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug, while BBB penetration is critical for CNS-acting drugs.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 enzymes. The aromatic ring and alkyl chain are potential sites for hydroxylation or other metabolic transformations.

Excretion: While harder to predict precisely, properties like water solubility give an indication of the likelihood of renal clearance.

Table 3: Predicted ADME and Physicochemical Properties

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~240.72 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.0 - 4.0 | Good balance for permeability and solubility |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 (from =O and -OH) | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| BBB Permeation | Low to moderate | May not readily enter the central nervous system |

| P-glycoprotein Substrate | Likely No | Not likely to be actively removed from cells by this transporter mdpi.com |

This table summarizes the likely ADME profile of this compound based on computational models. These predictions are essential for early-stage drug development.

Analytical Methodologies for Characterization and Quantification of 3 4 Chlorobenzyl 4 Methylpentanoic Acid

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and analysis of 3-(4-Chlorobenzyl)-4-methylpentanoic acid. These techniques are selected based on the compound's physicochemical properties, including its polarity, volatility, and chiral nature.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct GC analysis is challenging, often resulting in poor peak shape and thermal degradation. colostate.edu To overcome these limitations, derivatization is a necessary prerequisite for GC and GC-MS analysis. libretexts.orggcms.cz

Derivatization chemically modifies the carboxylic acid group to form a more volatile and thermally stable derivative. libretexts.orgsigmaaldrich.com Common methods include silylation, alkylation, and acylation. libretexts.org

Silylation: This is a widely used method where the active hydrogen in the carboxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are common. sigmaaldrich.comusherbrooke.ca The resulting TMS esters are significantly more volatile and produce sharp, symmetrical peaks in GC. colostate.edu

Alkylation (Esterification): This process converts the carboxylic acid into an ester, for example, a methyl or ethyl ester. libretexts.orggcms.cz This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using specific alkylating agents like diazomethane (B1218177) or N,N-dimethylformamide dialkyl acetals. gcms.cz Alkyl esters are generally stable and exhibit excellent chromatographic behavior. gcms.cz

Acylation: This method involves reacting the carboxylic acid with an acylating agent to form an acid anhydride. libretexts.org While less common for simple volatility enhancement, fluorinated acyl groups can improve detectability with an electron capture detector (ECD). libretexts.org

A comparison of common derivatization agents for carboxylic acids is presented in Table 1.

Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acid GC Analysis

| Derivatization Method | Reagent Example | Derivative Formed | Advantages | Disadvantages |

|---|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) ester | Rapid reaction, versatile for multiple functional groups. sigmaaldrich.comusherbrooke.ca | Derivatives can be sensitive to moisture. sigmaaldrich.com |

| Alkylation | Methanol/HCl | Methyl ester | Stable derivatives, good chromatographic properties. libretexts.orggcms.cz | Can require harsher conditions, diazomethane is hazardous. |

Gas chromatography coupled with mass spectrometry (GC-MS) is a definitive technique for both the identification and quantification of this compound after derivatization. The gas chromatograph separates the derivatized analyte from other components in a mixture, and the mass spectrometer provides structural information for identification and intensity data for quantification. nih.gov

For quantitative analysis, selected ion monitoring (SIM) mode is often employed. nih.gov In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized target compound. This approach significantly enhances sensitivity and selectivity compared to scanning the full mass range. nih.gov The quantification is typically performed by creating a calibration curve using standards of known concentrations.

An example of hypothetical GC-MS parameters for the analysis of the trimethylsilyl derivative of this compound is shown in Table 2.

Table 2: Hypothetical GC-MS Parameters for Quantitative Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |

| Transfer Line Temp | 290 °C |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, which can be analyzed directly without derivatization.

Reverse-Phase HPLC is the most common mode of HPLC and is well-suited for determining the purity of this compound. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid to suppress ionization of the carboxyl group). pensoft.netekb.eg The compound is separated from its impurities based on differences in hydrophobicity.

Chiral HPLC is essential for the separation of the enantiomers of this compound, as the molecule contains a chiral center. This separation is critical in fields like pharmaceuticals, where enantiomers can have different biological activities. phenomenex.com Chiral separation is achieved using a chiral stationary phase (CSP). phenomenex.comresearchgate.net Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. tcichemicals.com

Table 3 outlines typical conditions for both reverse-phase and chiral HPLC analysis.

Table 3: Illustrative HPLC Conditions for Purity and Enantiomeric Analysis

| Parameter | Reverse-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net | Chiralcel OD-H or similar polysaccharide-based CSP researchgate.netakjournals.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) pensoft.net | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid researchgate.net |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at a suitable wavelength (e.g., 228 nm) nih.gov | UV at a suitable wavelength |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the positive identification and trace-level quantification of this compound in complex matrices. usda.gov

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. ESI can be operated in either positive or negative ion mode; for a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z).

For quantitative studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides exceptional sensitivity and specificity. amazonaws.com In MRM, a specific precursor ion of the analyte is selected, fragmented, and a specific product ion is monitored. This highly selective detection minimizes interferences from the sample matrix. lcms.cz

Table 4: Representative LC-MS Parameters for Identification and Quantification

| Parameter | Condition |

|---|---|

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation |

| Mass Spectrometer | |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Nebulizer Pressure | 40 psi |

| Acquisition Mode | Full Scan (for identification), MRM (for quantification) |

| Precursor Ion [M-H]⁻ | m/z 225.07 |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of this compound by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals are expected to correspond to each unique proton environment. The aromatic protons on the chlorobenzyl group would typically appear as two distinct doublets in the downfield region (approximately δ 7.0-7.3 ppm). The protons of the methylene (B1212753) group adjacent to the aromatic ring (the benzyl (B1604629) protons) would likely resonate as a doublet of doublets or a multiplet. The methine proton at the chiral center (C3) and the methine proton of the isopropyl group (C4) would also produce characteristic multiplets. The diastereotopic protons of the methylene group in the carboxylic acid chain (C2) would likely appear as distinct signals, potentially as a complex multiplet. The methyl protons of the isopropyl group would be expected to appear as two separate doublets in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-180 ppm), the aromatic carbons (δ 120-140 ppm, with the carbon attached to chlorine showing a characteristic shift), and the aliphatic carbons of the pentanoic acid backbone and the isopropyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the aliphatic chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.3 | dd |

| Benzylic CH₂ | 2.5 - 2.8 | m |

| Aliphatic CH (C3) | 2.3 - 2.6 | m |

| Aliphatic CH (C4) | 1.8 - 2.1 | m |

| Aliphatic CH₂ (C2) | 2.2 - 2.5 | m |

| Methyl CH₃ | 0.8 - 1.0 | d |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic CH | 128 - 132 |

| Aromatic C (quaternary) | 138 - 142 |

| Aliphatic CH (C3) | 40 - 50 |

| Aliphatic CH₂ (C2) | 35 - 45 |

| Benzylic CH₂ | 30 - 40 |

| Aliphatic CH (C4) | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the chloro-substituted benzene (B151609) ring would also give rise to characteristic C-Cl stretching vibrations in the fingerprint region.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium-Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (molecular formula C₁₃H₁₇ClO₂), HRMS would provide an accurate mass measurement of the molecular ion peak [M]⁺ or a quasi-molecular ion such as [M+H]⁺ or [M+Na]⁺. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (C₁₃H₁₇³⁵ClO₂) | 240.0890 |

| [M]⁺ (C₁₃H₁₇³⁷ClO₂) | 242.0860 |

| [M+H]⁺ (C₁₃H₁₈³⁵ClO₂) | 241.0968 |

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms as determined by NMR and also reveal the molecule's conformation in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the packing of the molecules in the crystal.

Metabolic Pathways and Environmental Fate of Substituted Pentanoic Acids

Biotransformation Pathways of Pentanoic Acid Derivatives in Biological Systems

The biotransformation of xenobiotics like 3-(4-Chlorobenzyl)-4-methylpentanoic acid in biological systems is expected to proceed through several key metabolic pathways. These pathways generally aim to increase the hydrophilicity of the compound, thereby facilitating its excretion. The primary routes of metabolism for a molecule with its structural features—a carboxylic acid group, a substituted alkyl chain, and a chloroaromatic moiety—would likely involve enzymatic modification, conjugation, and oxidative or reductive transformations.

Enzymatic Metabolism (e.g., Leucine 2,3-aminomutase)

The 4-methylpentanoic acid backbone of the target compound is structurally analogous to the amino acid leucine (2-amino-4-methylpentanoic acid). In biological systems, leucine is metabolized through a series of enzymatic reactions. One such reaction is catalyzed by Leucine 2,3-aminomutase, a vitamin B12-dependent enzyme that converts L-leucine to β-leucine (3-amino-4-methylpentanoate) nih.gov. This enzyme facilitates the migration of an amino group from the alpha-carbon (position 2) to the beta-carbon (position 3) nih.govwikipedia.org.

Given that this compound possesses a bulky chlorobenzyl group at the 3-position instead of an amino group, it is unlikely to be a direct substrate for Leucine 2,3-aminomutase, which is specific for an amino group rearrangement. However, the structural similarity of the carbon skeleton suggests that other enzymes involved in branched-chain amino acid or fatty acid metabolism could potentially interact with this compound. The substrate specificity of such enzymes is not absolute and can be altered. For example, studies on Leucine Dehydrogenase have shown that site-directed mutagenesis can broaden its substrate specificity, allowing it to act on amino acids with different side chains nii.ac.jp. This suggests that while the primary metabolic enzymes for leucine might not act on this compound, analogous enzymes with different active site conformations could potentially catalyze its transformation.

Table 1: Comparison of Leucine and this compound

| Feature | L-Leucine | This compound | Relevance to Enzymatic Metabolism |

|---|---|---|---|

| Backbone | 4-methylpentanoic acid | 4-methylpentanoic acid | Shared backbone suggests potential for interaction with enzymes metabolizing branched-chain structures. |

| Substituent at C2 | Amino group (-NH₂) | Hydrogen (-H) | The absence of an alpha-amino group makes it a non-substrate for typical amino acid transaminases. |

| Substituent at C3 | Hydrogen (-H) | 4-Chlorobenzyl group | The large, aromatic substituent at the beta-position likely creates steric hindrance, preventing access to the active sites of many enzymes. |

Conjugation Reactions (e.g., Glucuronidation)

Conjugation with glucuronic acid is a major Phase II metabolic pathway for compounds containing a carboxylic acid functional group wikipedia.org. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble glucuronide conjugate, which can be readily excreted in urine or bile wikipedia.orgnih.gov.

For carboxylic acids, this process leads to the formation of an acyl glucuronide hyphadiscovery.comresearchgate.net. Several human UGT isoforms, particularly UGT2B7, UGT1A3, and UGT1A9, are known to catalyze the glucuronidation of various carboxylic acid-containing drugs nih.gov. It is highly probable that this compound would undergo glucuronidation at its carboxylic acid moiety. The resulting acyl glucuronide would be significantly more polar than the parent compound, facilitating its elimination from the body. It is important to note that acyl glucuronides can be chemically reactive, capable of undergoing intramolecular rearrangement and covalently binding to proteins, a phenomenon that has been linked to idiosyncratic drug toxicity for some carboxylic acid drugs nih.govhyphadiscovery.com.

Oxidative and Reductive Metabolic Transformations

The structure of this compound presents several sites for potential oxidative and reductive metabolism.

Oxidation: The chlorobenzyl group can be a target for oxidative metabolism. Aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, could occur on the chlorophenyl ring, adding a hydroxyl group. The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of an alcohol, then an aldehyde, and ultimately cleavage of the side chain. Studies on other compounds with a chlorobenzyl moiety have shown that metabolism can occur on other parts of the molecule, such as demethylation, indicating that the chlorobenzyl group itself can be relatively stable while directing metabolism elsewhere nih.gov.

Reduction: The chloroaromatic part of the molecule can undergo reductive dechlorination, particularly under anaerobic conditions by certain bacteria nih.gov. This process involves the replacement of a chlorine atom with a hydrogen atom. While this is more commonly associated with environmental bacteria, reductive metabolism can also occur in the gut microbiome.

The pentanoic acid side chain itself could theoretically undergo β-oxidation, a common pathway for fatty acid catabolism. However, the presence of the bulky 3-(4-Chlorobenzyl) substituent would likely hinder the enzymatic machinery of β-oxidation, making this a less probable metabolic route.

Environmental Degradation and Persistence

The environmental fate of this compound is determined by its susceptibility to biotic (biodegradation) and abiotic (photochemical and chemical) degradation processes. Its chemical structure, containing a stable chloroaromatic ring and an alkyl carboxylic acid chain, suggests it may exhibit some degree of persistence nih.gov.

Biodegradation Studies in Aquatic and Terrestrial Environments

While no specific biodegradation studies on this compound are available, the degradation of its constituent parts—chloroaromatics and carboxylic acids—has been studied extensively.

Organochlorine compounds are generally xenobiotic and can be recalcitrant in the environment researchgate.net. However, numerous microorganisms, including various strains of bacteria and fungi, have been shown to degrade these compounds nih.govmedwinpublishers.comunirioja.es. The biodegradation of chloroaromatics can proceed via several pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Reductive dechlorination under anaerobic conditions is also a significant degradation pathway nih.govresearchgate.net.

The alkyl carboxylic acid portion of the molecule is generally more amenable to biodegradation. Microorganisms can utilize short-chain fatty acids as carbon sources. The degradation of more complex carboxylic acids, such as naphthenic acids found in oil sands process-affected water, is known to be dependent on their structure, with increased branching and cyclization leading to greater resistance to microbial attack nih.gov.

Therefore, the biodegradation of this compound in soil and aquatic environments would likely be a slow process, potentially initiated by microbial communities capable of either cleaving the chloroaromatic ring or transforming the pentanoic acid side chain. The presence of both a halogenated aromatic ring and a branched alkyl chain may contribute to its environmental persistence mdpi.com.

Table 2: Potential Microbial Degradation Pathways for Chloroaromatic Compounds

| Pathway | Conditions | Key Enzymes | Initial Products | Reference |

|---|---|---|---|---|

| Aerobic Ring Oxidation | Aerobic | Dioxygenases, Dehydrogenases | Chlorocatechols | nih.gov |

| Reductive Dechlorination | Anaerobic | Reductive dehalogenases | Benzyl-4-methylpentanoic acid | nih.gov |

Photochemical and Chemical Degradation Mechanisms

Abiotic degradation processes can play a crucial role in the environmental fate of this compound.

Photochemical Degradation: The chlorobenzyl moiety contains a chromophore (the chlorophenyl ring) that can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to photochemical degradation through two primary mechanisms. The first is direct photolysis, where the molecule is broken down by directly absorbing light energy uwaterloo.ca. A key reaction in this process for chloroaromatics is the homolytic cleavage of the carbon-chlorine bond, which has a relatively low dissociation energy, to form radicals nih.gov. The second mechanism is indirect photolysis, which involves reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH) uwaterloo.ca. These advanced oxidation processes can lead to hydroxylation of the aromatic ring and eventual mineralization to carbon dioxide, water, and chloride ions uwaterloo.ca. The rate of photodegradation can be influenced by environmental factors such as water clarity, pH, and the presence of natural photosensitizers nih.gov.

Chemical Degradation: Carboxylic acids are relatively stable to chemical hydrolysis under typical environmental pH conditions (pH 5-9) britannica.com. The C-C and C-H bonds of the pentanoic acid chain are also chemically stable. Therefore, significant abiotic chemical degradation through pathways like hydrolysis is not expected to be a primary fate process for the parent compound viu.camsu.edu. The primary chemical transformation would be the acid-base dissociation of the carboxylic acid group, which will exist predominantly as the carboxylate anion in most natural waters.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-leucine |

| β-leucine (3-amino-4-methylpentanoate) |

| Uridine diphosphate glucuronic acid |

| Chlorocatechols |

Microbial Bioremediation Potential of Pentanoic Acid Structures

The microbial breakdown of complex organic molecules is a cornerstone of bioremediation, offering a sustainable and environmentally friendly approach to pollution control. The biodegradability of a compound is largely dependent on its chemical structure and the presence of microbial communities equipped with the necessary enzymatic machinery. For a substituted pentanoic acid like this compound, its bioremediation potential hinges on the microbial capacity to metabolize both its aromatic (chlorobenzyl) and aliphatic (methyl-pentanoic acid) components.

Hypothetical Metabolic Pathway

In the absence of direct experimental data for this compound, a plausible metabolic pathway can be proposed based on established microbial degradation mechanisms for analogous structures. This hypothetical pathway likely involves a multi-step process initiated by either the oxidation of the aliphatic chain or the degradation of the aromatic ring.

Initial Attack on the Aromatic Moiety:

One probable route for the degradation of the chlorobenzyl group involves initial attack by dioxygenase enzymes. These enzymes are known to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, a substituted catechol. This is a common strategy employed by aerobic bacteria to destabilize the aromatic ring, making it susceptible to cleavage.

Following dihydroxylation, the chlorinated catechol intermediate would likely undergo ring cleavage, catalyzed by either intra- or extradiol dioxygenases. This would result in the formation of linear, chlorinated aliphatic compounds. The chlorine substituent would then be removed by dehalogenase enzymes. Dehalogenases catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification of many organohalogen pollutants. Depending on the specific enzyme and environmental conditions, this dehalogenation can occur via reductive, oxidative, or hydrolytic mechanisms.

Degradation of the Aliphatic Chain:

Concurrently or subsequently, the 4-methylpentanoic acid side chain would be subject to degradation. Branched-chain fatty acids are typically metabolized through a process known as beta-oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain by two-carbon units, producing acetyl-CoA. The methyl group on the fourth carbon of the pentanoic acid chain in the target compound presents a steric hindrance that may require specific enzymes to handle. The presence of this branch might necessitate an initial alpha-oxidation step to remove a single carbon atom before beta-oxidation can proceed.

Central Metabolism:

The acetyl-CoA generated from the beta-oxidation of the aliphatic chain, along with the simpler organic acids produced from the cleavage of the aromatic ring, can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Through these pathways, the carbon from the original pollutant is ultimately mineralized to carbon dioxide and water, and energy is generated for microbial growth.

Key Microbial Players and Enzymes

A variety of microorganisms have been identified with the ability to degrade components structurally similar to this compound.

| Microbial Genus | Degraded Compound Class | Key Enzyme(s) |

| Pseudomonas | Chloroaromatics, Aromatic hydrocarbons | Dioxygenases, Dehalogenases |

| Rhodococcus | Branched-chain alkanes, Aromatic compounds | Monooxygenases, Beta-oxidation enzymes |

| Bacillus | Aromatic compounds | Oxidoreductases |

| Arthrobacter | Chloroaromatics | Dehalogenases |

Table 1: Examples of Microbial Genera with Potential for Degrading Substituted Pentanoic Acids

The key enzymes involved in the proposed degradation pathway are central to the bioremediation potential of these compounds.

| Enzyme Class | Function | Relevance to this compound degradation |

| Dioxygenases | Incorporation of O2 into aromatic rings | Initial attack on the chlorobenzyl group |

| Dehalogenases | Cleavage of carbon-halogen bonds | Removal of chlorine from the aromatic ring |

| Monooxygenases | Incorporation of a single oxygen atom | Potential initial activation of the aliphatic chain |

| Acyl-CoA Synthetases | Activation of fatty acids for oxidation | Preparation of the pentanoic acid chain for beta-oxidation |

| Beta-oxidation enzymes | Sequential shortening of fatty acid chains | Degradation of the methyl-pentanoic acid moiety |

Table 2: Key Enzyme Classes in the Proposed Degradation Pathway

Environmental Fate and Research Gaps

The environmental fate of this compound is intrinsically linked to its susceptibility to microbial degradation. In environments rich in diverse microbial communities with the appropriate catabolic genes, the compound could be completely mineralized. However, under conditions where microbial activity is limited or the necessary enzymes are absent, the compound may persist.

A significant research gap exists in the specific microbial degradation of this compound. Future research should focus on isolating and characterizing microorganisms capable of utilizing this compound as a sole carbon and energy source. Elucidating the precise metabolic pathways and the enzymes involved through genomic and proteomic studies would provide a more definitive understanding of its bioremediation potential. Furthermore, investigating the influence of environmental factors such as pH, temperature, and the presence of co-contaminants on its degradation rate is crucial for developing effective bioremediation strategies.

Future Research Trajectories for 3 4 Chlorobenzyl 4 Methylpentanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 3-(4-Chlorobenzyl)-4-methylpentanoic acid can be envisioned through classical organic reactions such as Friedel-Crafts acylation or Grignard reactions. However, future research should prioritize the development of more sustainable and efficient synthetic routes in line with the principles of green chemistry.

Key areas of focus could include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high stereoselectivity and milder reaction conditions. For instance, enzymatic deracemization of racemic precursors could be explored to obtain enantiomerically pure forms of the acid, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.netmdpi.com Lipases and nitrilases are classes of enzymes that have shown utility in the synthesis of chiral carboxylic acids. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over batch processes in terms of safety, scalability, and efficiency. A flow-based synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research into catalytic methods for the direct introduction of the 4-chlorobenzyl group onto a 4-methylpentanoic acid backbone would represent a significant advancement over multi-step classical methods.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netmdpi.com | Enzyme discovery and optimization for the specific substrate. |

| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Optimization of reaction parameters and reactor design. |

| C-H Functionalization | Increased atom economy, reduced number of synthetic steps. nih.gov | Development of selective and efficient catalysts. |

In-Depth Mechanistic Elucidation of Biological Effects at the Molecular Level

Given the lack of specific biological data for this compound, a crucial future direction is the comprehensive investigation of its potential biological effects and the elucidation of its mechanism of action at the molecular level. The structural motifs present in the molecule can serve as a starting point for hypothesis-driven research. For instance, various pentanoic acid derivatives have demonstrated potential as anticancer agents. tandfonline.comnih.gov

A multi-pronged approach would be necessary:

In Silico Screening and Target Prediction: Computational methods can be employed to predict potential biological targets. Techniques such as reverse docking and pharmacophore modeling can screen the structure of this compound against databases of known protein structures to identify potential binding partners. nih.govmdpi.com This can help in prioritizing experimental assays.

High-Throughput Screening (HTS): The compound can be screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify any significant biological activity. This unbiased approach can uncover unexpected therapeutic potentials.

Molecular Docking and Dynamics Simulations: Once a potential target is identified, molecular docking can be used to predict the binding mode and affinity of the compound to the target protein. Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex and the key interactions involved.

Biochemical and Cellular Assays: Following in silico predictions and HTS hits, a suite of biochemical and cell-based assays would be essential to validate the biological activity and elucidate the mechanism of action. For example, if the compound is predicted to be an enzyme inhibitor, kinetic studies would be performed. If it shows anticancer potential, its effects on cell proliferation, apoptosis, and cell cycle progression would be investigated. tandfonline.comnih.gov

Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

Based on the initial biological activity data and the understanding of its molecular mechanism, the rational design and synthesis of advanced derivatives can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the different parts of the this compound scaffold would be performed to establish a clear SAR. This involves modifying the carboxylic acid group (e.g., converting to esters, amides, or hydroxamic acids), altering the substitution pattern on the benzyl (B1604629) ring, and varying the alkyl chain. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent analogs.

Pharmacophore-Based Design: A pharmacophore model can be generated based on the essential structural features required for biological activity. This model can then be used to search for novel scaffolds that retain the key interaction points but have different core structures, leading to the discovery of new chemical classes of active compounds. nih.govmdpi.com

| Design Strategy | Objective | Example Application |

| SAR Studies | Identify key structural features for activity and optimize potency and selectivity. tandfonline.com | Replacing the chloro group with other halogens or electron-withdrawing/donating groups. |

| QSAR Modeling | Predict the activity of unsynthesized compounds to prioritize synthetic efforts. nih.govnih.gov | Developing a mathematical model to link physicochemical properties to inhibitory concentration. |

| Pharmacophore-Based Design | Discover novel scaffolds with similar biological activity. nih.govmdpi.com | Identifying new core structures that can present the key pharmacophoric features in the correct spatial arrangement. |

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorobenzyl)-4-methylpentanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of precursor molecules using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. For example, chlorination of 4-methylpentanoic acid derivatives with 4-chlorobenzyl groups requires catalysts such as FeCl₃ and precise temperature control (60–80°C) to achieve >80% yield . Key steps include protecting carboxyl groups (e.g., benzyl ester formation) to prevent side reactions and using coupling agents like DCC/DMAP for esterification .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- NMR (¹H/¹³C): Identifies substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, methylpentanoic acid backbone at δ 1.2–2.5 ppm).

- HPLC-MS: Validates molecular weight (C₁₃H₁₅ClO₂; theoretical [M+H]⁺ = 255.08) and purity (>95% via C18 reverse-phase columns with acetonitrile/water gradients).

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Q. How can researchers assess the compound’s cytotoxicity and preliminary bioactivity in vitro?

- MTT/PrestoBlue Assays: Screen for cytotoxicity in mammalian cell lines (e.g., HEK293, HeLa) at concentrations of 1–100 μM.

- Antimicrobial Testing: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Modifications to the methylpentanoic acid backbone or chlorobenzyl group significantly impact bioactivity:

- Branching: 4-methylpentanoic derivatives exhibit 2–3× higher antimicrobial activity than 3-methyl analogs due to enhanced lipid bilayer penetration .

- Chlorine Position: Para-substitution on the benzyl group improves enzyme inhibition (e.g., ACE2) compared to ortho/meta, likely due to steric and electronic effects .

Q. How do enantiomeric forms of this compound differ in biological activity, and what chiral resolution methods are applicable?

- Enantiomer Synthesis: Use chiral auxiliaries (e.g., (R)- or (S)-HMPA) and asymmetric catalysis to produce (R)- and (S)-isomers .

- Activity Differences: (R)-isomers show 50% higher ACE2 inhibition than (S)-isomers in kinetic assays, attributed to better fit within the enzyme’s hinge-bending active site .

- Resolution Techniques: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

Q. What computational strategies are effective for predicting binding modes with target enzymes like ACE2?

- Molecular Docking (AutoDock Vina): Simulate interactions with ACE2 (PDB: 1R4L), focusing on residues involved in hinge-bending motion (e.g., His374, Glu402).

- MD Simulations (GROMACS): Analyze stability of the inhibitor-enzyme complex over 100 ns, emphasizing hydrogen bonds with the catalytic Zn²⁺ site .

Q. How does the compound interact with metabolic enzymes (e.g., CYP450), and what are the implications for in vivo studies?

- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC₅₀ values.

- Metabolite Profiling: LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the benzyl group or β-oxidation of the pentanoic chain) .

Methodological Tables

Table 1: Key Synthetic Conditions for this compound Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | PCl₅, 70°C, 6h | 85% | |

| Esterification | DCC/DMAP, RT, 19h | 78% | |

| Deprotection | Pd/C, H₂, 12h | 92% |

Table 2: Biological Activity of Selected Derivatives

| Derivative | Bioactivity (IC₅₀ or MIC) | Target | Reference |

|---|---|---|---|

| 4-Methylpentanoic analog | MIC: 8 µg/mL (S. aureus) | Antimicrobial | |

| (R)-Enantiomer | IC₅₀: 0.5 µM (ACE2) | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.